A Technical Guide to Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9): Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9): Synthesis, Characterization, and Applications in Drug Discovery
This document provides an in-depth technical overview of Cyclohexyl 4-methoxyphenyl ketone, a chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its analytical characterization, and its potential as a valuable scaffold in modern drug development programs.
Core Compound Profile & Spectroscopic Signature
Cyclohexyl 4-methoxyphenyl ketone, also known as 4-cyclohexylcarbonyl-1-methoxybenzene, is an aromatic ketone featuring a cyclohexyl group and a methoxy-substituted phenyl ring.[1] This unique combination of a lipophilic aliphatic ring and an electron-rich aromatic system makes it a compelling starting point for synthetic diversification.
Physicochemical Properties
A summary of the compound's key identifiers and properties is presented below.
| Property | Value | Reference |
| CAS Number | 7469-80-9 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| IUPAC Name | Cyclohexyl(4-methoxyphenyl)methanone | |
| Purity (Typical) | ≥95% | [2] |
Predicted Spectroscopic Data
The structural identity of a synthesized batch of Cyclohexyl 4-methoxyphenyl ketone is unequivocally confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data, which serves as a benchmark for laboratory characterization.
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Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1685–1690 cm⁻¹ .[3][4] Other significant absorptions will include C-H stretches from the cyclohexyl and aromatic rings just below 3000 cm⁻¹ and a characteristic C-O stretch for the methoxy group's aryl ether linkage.
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¹H NMR Spectroscopy: The proton NMR spectrum should be highly informative. We anticipate a sharp singlet for the methoxy (–OCH₃) protons around δ 3.8-3.9 ppm . The aromatic protons will appear as two distinct doublets due to the para-substitution pattern, characteristic of an AA'BB' system. The protons ortho to the carbonyl group will be downfield (approx. δ 7.8-8.0 ppm ), while the protons ortho to the methoxy group will be upfield (approx. δ 6.9-7.0 ppm ). The cyclohexyl protons will present as a series of complex multiplets between δ 1.2 and 3.2 ppm , with the alpha-proton (adjacent to the carbonyl) being the most deshielded.
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¹³C NMR Spectroscopy: The carbon spectrum will be defined by the carbonyl carbon peak, expected far downfield around δ 195-200 ppm . The methoxy carbon will give a signal near δ 55 ppm .[5] The aromatic carbons will show four distinct signals, and the six carbons of the cyclohexyl ring will appear in the aliphatic region.
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Mass Spectrometry (MS): The electron ionization mass spectrum should display a clear molecular ion (M⁺) peak at m/z = 218 . Key fragmentation patterns would include the formation of the stable 4-methoxybenzoyl cation at m/z = 135 (resulting from cleavage of the cyclohexyl group) and a peak at m/z = 77 corresponding to the phenyl group. This fragmentation is a self-validating feature of the compound's structure.
Synthesis: The Friedel-Crafts Acylation Approach
The most logical and industrially scalable method for preparing Cyclohexyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole.[6] This classic electrophilic aromatic substitution reaction is efficient and utilizes readily available starting materials.[7]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclohexanecarbonyl chloride, making the carbonyl carbon susceptible to nucleophilic attack by the electron-rich anisole ring. The methoxy group of anisole is an activating, ortho-para directing group; the para-product is sterically favored and typically forms as the major product.[8][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Cyclohexyl 4-methoxyphenyl ketone.
Detailed Experimental Protocol
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve cyclohexanecarbonyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acid and salts.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Analytical Workflow for Structural Verification
Confirming the identity and purity of the final compound is paramount. A sequential analytical workflow ensures that the material meets the standards required for subsequent research and development.
Caption: A standard analytical workflow for product characterization.
Applications in Drug Discovery and Medicinal Chemistry
While Cyclohexyl 4-methoxyphenyl ketone itself may not be a therapeutic agent, its constituent parts represent important pharmacophores and structural motifs in medicinal chemistry. This makes it an exceptionally valuable building block for creating libraries of novel compounds for biological screening.
The 4-Methoxybenzoyl Moiety: A Privileged Scaffold
The 4-methoxybenzoyl core is found in numerous biologically active molecules. For instance, derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[11][12] These compounds have demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle and can circumvent certain types of multidrug resistance.[11] The 4-methoxybenzamide scaffold is also a key component in compounds investigated for antiviral and antimicrobial properties.[10]
The Cyclohexyl Group: A Lipophilicity and Binding Modulator
The cyclohexyl group is frequently incorporated into drug candidates to enhance their lipophilicity.[13] This property is critical for improving membrane permeability and oral bioavailability. Furthermore, its three-dimensional, non-polar structure can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins, thereby increasing binding affinity and potency. Cyclohexyl ketone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines.[14]
A Versatile Intermediate for Drug Development
By combining these two moieties, Cyclohexyl 4-methoxyphenyl ketone serves as an ideal starting point for generating diverse chemical libraries. The ketone functionality is a versatile chemical handle that can be readily transformed into other functional groups (alcohols, amines, heterocycles), allowing for extensive Structure-Activity Relationship (SAR) studies.
Caption: Role of the title compound in a drug discovery pipeline.
Safety and Handling
Commercial suppliers indicate that Cyclohexyl 4-methoxyphenyl ketone should be handled with care. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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